2-Benzyl-1-(butylamino)-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile
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Overview
Description
2-BENZYL-1-BUTYLAMINO-3-METHYL-BENZO(4,5)IMIDAZO(1,2-A)PYRIDINE-4-CARBONITRILE is a complex organic compound with the molecular formula C24H24N4. This compound is part of the imidazopyridine family, known for its diverse applications in medicinal chemistry and material science
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-BENZYL-1-BUTYLAMINO-3-METHYL-BENZO(4,5)IMIDAZO(1,2-A)PYRIDINE-4-CARBONITRILE typically involves multi-step organic reactions. One common method includes the cyclization of appropriate amido-nitriles under mild conditions, often catalyzed by nickel . The reaction conditions are optimized to include a variety of functional groups, ensuring the formation of the desired imidazopyridine structure.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and purity. The process often includes rigorous quality control measures to confirm the identity and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-BENZYL-1-BUTYLAMINO-3-METHYL-BENZO(4,5)IMIDAZO(1,2-A)PYRIDINE-4-CARBONITRILE undergoes several types of chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen, often using reagents like potassium permanganate or chromium trioxide.
Reduction: This involves the addition of hydrogen or the removal of oxygen, commonly using reagents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substituting agents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction may produce reduced forms of the compound .
Scientific Research Applications
2-BENZYL-1-BUTYLAMINO-3-METHYL-BENZO(4,5)IMIDAZO(1,2-A)PYRIDINE-4-CARBONITRILE has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent in treating various diseases.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 2-BENZYL-1-BUTYLAMINO-3-METHYL-BENZO(4,5)IMIDAZO(1,2-A)PYRIDINE-4-CARBONITRILE involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, influencing various biological processes. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other imidazopyridine derivatives, such as:
- Imidazo[1,2-a]pyridine
- Imidazo[4,5-b]pyridine
- Imidazo[4,5-c]pyridine
Uniqueness
What sets 2-BENZYL-1-BUTYLAMINO-3-METHYL-BENZO(4,5)IMIDAZO(1,2-A)PYRIDINE-4-CARBONITRILE apart is its specific substitution pattern and the presence of both benzyl and butylamino groups.
Properties
Molecular Formula |
C24H24N4 |
---|---|
Molecular Weight |
368.5 g/mol |
IUPAC Name |
2-benzyl-1-(butylamino)-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile |
InChI |
InChI=1S/C24H24N4/c1-3-4-14-26-23-19(15-18-10-6-5-7-11-18)17(2)20(16-25)24-27-21-12-8-9-13-22(21)28(23)24/h5-13,26H,3-4,14-15H2,1-2H3 |
InChI Key |
IEISOGSWFXCGGL-UHFFFAOYSA-N |
Canonical SMILES |
CCCCNC1=C(C(=C(C2=NC3=CC=CC=C3N12)C#N)C)CC4=CC=CC=C4 |
Origin of Product |
United States |
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